molecular formula C23H20N2OS B10864988 (2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide

(2E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide

Cat. No.: B10864988
M. Wt: 372.5 g/mol
InChI Key: BBCKLPMPDQAPAR-WUKNDPDISA-N
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Description

N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA is a compound that belongs to the class of thiourea derivatives. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and material science. The structure of N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA consists of a thiourea core with benzyl, cinnamoyl, and phenyl substituents, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA typically involves the reaction of benzyl isothiocyanate with cinnamoyl chloride and aniline. The reaction is carried out in an appropriate solvent, such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product in high yield.

Industrial Production Methods

While specific industrial production methods for N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure efficient and cost-effective production. Additionally, industrial production may involve the use of continuous flow reactors to enhance reaction efficiency and product yield.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other nucleophiles, such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or under reflux.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles (amines, alcohols); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced thiourea derivatives

    Substitution: Substituted thiourea derivatives

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Research has shown that thiourea derivatives, including N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA, exhibit antimicrobial and antifungal activities.

    Industry: N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity or cytotoxicity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA can be compared with other thiourea derivatives and cinnamoyl compounds:

    Similar Compounds: N-benzyl-p-coumaramide, N-benzylcaffeamide, N-benzylferulamide.

    Uniqueness: The combination of benzyl, cinnamoyl, and phenyl substituents in N-BENZYL-N’-CINNAMOYL-N-PHENYLTHIOUREA provides a unique set of chemical properties and reactivity that distinguishes it from other similar compounds. This uniqueness allows for specific applications and research opportunities that may not be possible with other compounds.

Properties

Molecular Formula

C23H20N2OS

Molecular Weight

372.5 g/mol

IUPAC Name

(E)-N-[benzyl(phenyl)carbamothioyl]-3-phenylprop-2-enamide

InChI

InChI=1S/C23H20N2OS/c26-22(17-16-19-10-4-1-5-11-19)24-23(27)25(21-14-8-3-9-15-21)18-20-12-6-2-7-13-20/h1-17H,18H2,(H,24,26,27)/b17-16+

InChI Key

BBCKLPMPDQAPAR-WUKNDPDISA-N

Isomeric SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

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